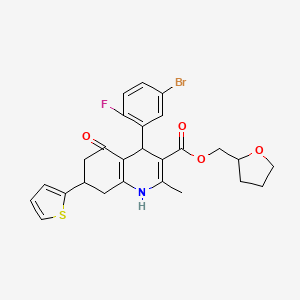![molecular formula C20H12N4O4S2 B11627952 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11627952.png)
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a benzoxazine ring, and an isoindole-dione structure
准备方法
合成路线和反应条件
2-[5-(乙基硫基)-1,3,4-噻二唑-2-基]-5-(4-氧代-4H-3,1-苯并噁嗪-2-基)-1H-异吲哚-1,3(2H)-二酮的合成通常 涉及多步有机反应。起始原料和试剂的选择基于所需的官能团和化合物的整体结构。常见的合成路线可能包括:
- 通过硫代半卡巴肼和适当的醛或酮的环化反应形成噻二唑环。
- 通过邻氨基苯甲酸衍生物和醛之间的缩合反应构建苯并噁嗪环。
- 在特定的反应条件下(例如使用催化剂或特定溶剂),将噻二唑和苯并噁嗪中间体与异吲哚二酮衍生物偶联。
工业生产方法
该化合物的工业生产需要优化合成路线,以确保高收率和纯度。这可能涉及:
- 在大反应器中扩大反应规模。
- 利用连续流动化学技术。
- 实施纯化方法,例如重结晶、色谱法或蒸馏。
化学反应分析
反应类型
2-[5-(乙基硫基)-1,3,4-噻二唑-2-基]-5-(4-氧代-4H-3,1-苯并噁嗪-2-基)-1H-异吲哚-1,3(2H)-二酮可以进行各种化学反应,包括:
氧化: 乙基硫基可以被氧化形成亚砜或砜。
还原: 苯并噁嗪和异吲哚二酮环中的羰基可以被还原成醇。
取代: 芳香环可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸(m-CPBA)或高锰酸钾等试剂。
还原: 氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
取代: 条件可能包括使用强酸或碱,以及钯碳 (Pd/C) 等催化剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,乙基硫基的氧化可能产生乙基亚砜或乙基砜衍生物。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,如抗菌或抗癌活性。
医药: 由于其独特的结构特征,探索其作为候选药物的潜力。
工业: 用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
2-[5-(乙基硫基)-1,3,4-噻二唑-2-基]-5-(4-氧代-4H-3,1-苯并噁嗪-2-基)-1H-异吲哚-1,3(2H)-二酮的作用机理取决于其具体的应用。例如,如果它用作抗菌剂,它可能会靶向细菌细胞壁或酶。如果它被探索为抗癌剂,它可能会干扰细胞信号通路或DNA复制。
相似化合物的比较
类似化合物
- 2-[5-(甲基硫基)-1,3,4-噻二唑-2-基]-5-(4-氧代-4H-3,1-苯并噁嗪-2-基)-1H-异吲哚-1,3(2H)-二酮
- 2-[5-(乙基硫基)-1,3,4-噻二唑-2-基]-5-(4-氧代-4H-3,1-苯并噁嗪-2-基)-1H-吡咯-1,3(2H)-二酮
独特性
2-[5-(乙基硫基)-1,3,4-噻二唑-2-基]-5-(4-氧代-4H-3,1-苯并噁嗪-2-基)-1H-异吲哚-1,3(2H)-二酮的独特性在于其官能团和环的组合,这可能会赋予其在类似化合物中未发现的特定化学反应性和生物活性。
属性
分子式 |
C20H12N4O4S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
2-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O4S2/c1-2-29-20-23-22-19(30-20)24-16(25)11-8-7-10(9-13(11)17(24)26)15-21-14-6-4-3-5-12(14)18(27)28-15/h3-9H,2H2,1H3 |
InChI 键 |
FGBTYIYKUWHKQZ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627873.png)
![2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627883.png)
![(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11627886.png)
![Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11627889.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627909.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627912.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11627916.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11627921.png)
![ethyl 1-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11627923.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627929.png)
![2-[(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11627936.png)
![2-[(4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenoxy)methyl]benzonitrile](/img/structure/B11627939.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11627946.png)
